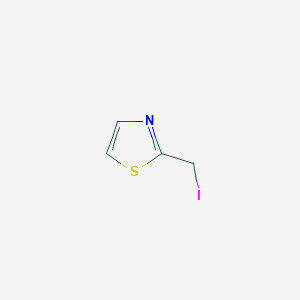
2-(Iodomethyl)-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Iodomethyl)-1,3-thiazole is a heterocyclic compound containing a thiazole ring substituted with an iodomethyl group at the second position. Thiazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals. The presence of the iodomethyl group enhances the reactivity of the compound, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Iodomethyl)-1,3-thiazole typically involves the iodination of 2-methyl-1,3-thiazole. One common method is the reaction of 2-methyl-1,3-thiazole with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds via the formation of an iodonium intermediate, which subsequently undergoes nucleophilic substitution to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of microreactors can enhance reaction rates and selectivity, allowing for the production of large quantities of the compound with minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Iodomethyl)-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alcohols, to form corresponding thiazole derivatives.
Oxidation Reactions: The iodomethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form the corresponding methylthiazole using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols, alcohols), solvents (acetonitrile, dichloromethane), and bases (triethylamine, sodium hydroxide).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water), and acidic or basic conditions.
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Major Products:
Substitution: Thiazole derivatives with various functional groups.
Oxidation: Thiazole aldehydes or carboxylic acids.
Reduction: Methylthiazole.
Aplicaciones Científicas De Investigación
2-(Iodomethyl)-1,3-thiazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals, dyes, and materials science.
Mecanismo De Acción
The mechanism of action of 2-(Iodomethyl)-1,3-thiazole depends on its specific application. In biological systems, the compound may interact with cellular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The iodomethyl group can undergo nucleophilic substitution, forming covalent bonds with target molecules and altering their function.
Comparación Con Compuestos Similares
- 2-(Bromomethyl)-1,3-thiazole
- 2-(Chloromethyl)-1,3-thiazole
- 2-(Fluoromethyl)-1,3-thiazole
Comparison: 2-(Iodomethyl)-1,3-thiazole is unique due to the presence of the iodomethyl group, which imparts higher reactivity compared to its bromomethyl, chloromethyl, and fluoromethyl analogs. This increased reactivity makes it a valuable intermediate in organic synthesis, allowing for the formation of a wide range of derivatives under mild conditions.
Propiedades
Fórmula molecular |
C4H4INS |
|---|---|
Peso molecular |
225.05 g/mol |
Nombre IUPAC |
2-(iodomethyl)-1,3-thiazole |
InChI |
InChI=1S/C4H4INS/c5-3-4-6-1-2-7-4/h1-2H,3H2 |
Clave InChI |
JDQMMEAURZBMBD-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=N1)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(Aminomethyl)cyclohexyl]azetidin-3-OL](/img/structure/B13193427.png)
![tert-Butyl 4-cyano-4-[(oxiran-2-yl)methyl]piperidine-1-carboxylate](/img/structure/B13193430.png)



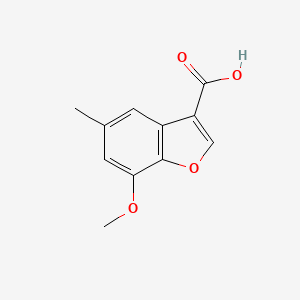
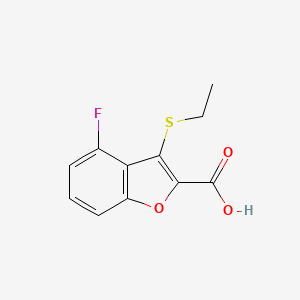



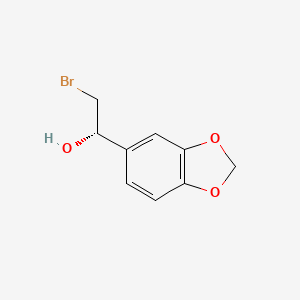
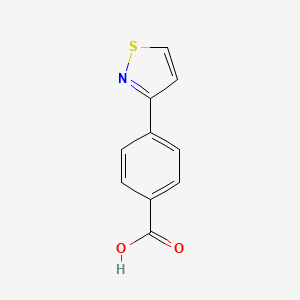

![4-Bromo-1-ethyl-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole](/img/structure/B13193499.png)
